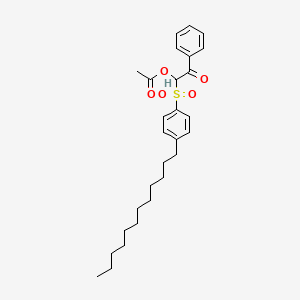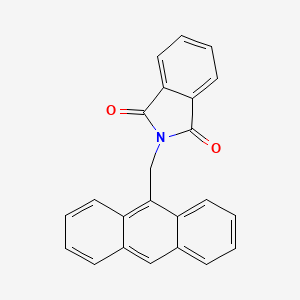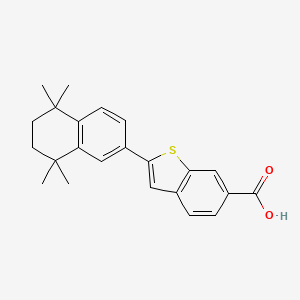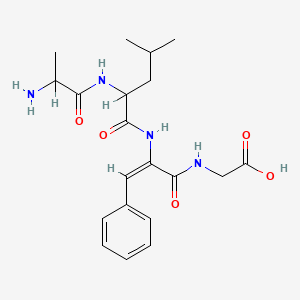
Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-: is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is a modified peptide with specific amino acid sequences and structural modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:
Coupling Reaction: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification.
化学反応の分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products:
Oxidation Products: Sulfoxides, sulfonic acids.
Reduction Products: Free thiols.
Substitution Products: Modified peptides with altered sequences.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Investigated for catalytic properties in organic reactions.
Biology:
Protein-Protein Interactions: Studied for its role in mimicking natural protein interactions.
Enzyme Inhibition: Used to design inhibitors for specific enzymes.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Applied in the development of biotechnological products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
作用機序
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity. The pathways involved depend on the specific biological context in which the peptide is used.
類似化合物との比較
- Glycine, N-(N-(N-L-alanyl-D-leucyl)-(Z)-alpha,beta-didehydrophenylalanyl)-amide
- This compoundmethyl ester
Uniqueness: This peptide is unique due to its specific sequence and structural modifications, which confer distinct properties compared to other peptides. Its ability to undergo specific chemical reactions and its applications in various fields highlight its versatility.
特性
CAS番号 |
108233-97-2 |
|---|---|
分子式 |
C20H28N4O5 |
分子量 |
404.5 g/mol |
IUPAC名 |
2-[[(E)-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C20H28N4O5/c1-12(2)9-15(23-18(27)13(3)21)20(29)24-16(19(28)22-11-17(25)26)10-14-7-5-4-6-8-14/h4-8,10,12-13,15H,9,11,21H2,1-3H3,(H,22,28)(H,23,27)(H,24,29)(H,25,26)/b16-10+ |
InChIキー |
BJVWOWVIGJESFW-MHWRWJLKSA-N |
異性体SMILES |
CC(C)CC(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NCC(=O)O)NC(=O)C(C)N |
正規SMILES |
CC(C)CC(C(=O)NC(=CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


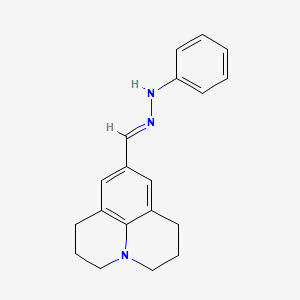
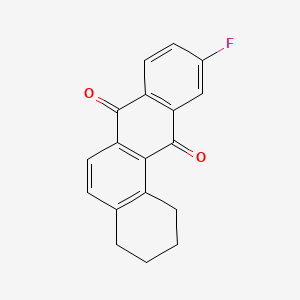
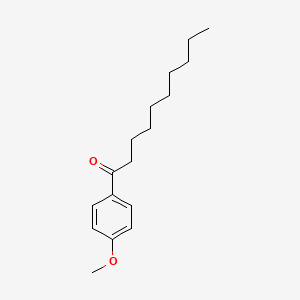
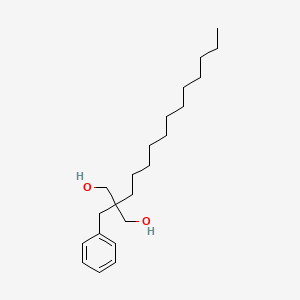

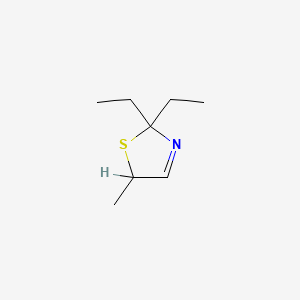
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
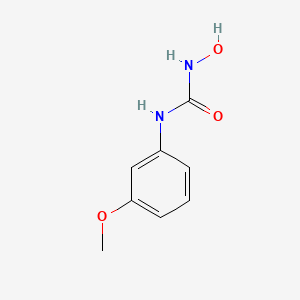

propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
